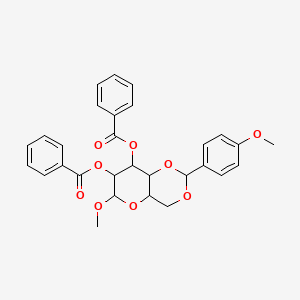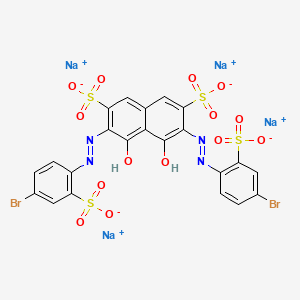
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides It is characterized by the presence of methoxybenzylidene and benzoyl groups attached to the glucopyranoside structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures selective protection of the 2 and 3 positions.
Formation of Benzylidene Acetal: The 4 and 6 positions are protected by forming a benzylidene acetal using 4-methoxybenzaldehyde and an acid catalyst such as p-toluenesulfonic acid.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzoyl groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of benzoyl and methoxybenzylidene groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-galactopyranoside
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside
- Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzyl-alpha-D-mannopyranoside
Uniqueness
Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of both benzoyl and methoxybenzylidene groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H28O9 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
[7-benzoyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C29H28O9/c1-32-21-15-13-20(14-16-21)28-34-17-22-23(38-28)24(36-26(30)18-9-5-3-6-10-18)25(29(33-2)35-22)37-27(31)19-11-7-4-8-12-19/h3-16,22-25,28-29H,17H2,1-2H3 |
InChI-Schlüssel |
ZQSLDTFWMCNNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)











